molecular formula C7H9BrClN3 B13658017 6-Bromo-5-methylnicotinimidamide hydrochloride

6-Bromo-5-methylnicotinimidamide hydrochloride

Cat. No.: B13658017
M. Wt: 250.52 g/mol
InChI Key: MHICCKQFFRIZHR-UHFFFAOYSA-N
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Description

6-Bromo-5-methylnicotinimidamide hydrochloride is a chemical compound with the molecular formula C₇H₉BrClN₃. It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a methyl group at the 5th position on the pyridine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methylnicotinimidamide hydrochloride typically involves the bromination of 5-methylnicotinamide. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent such as acetic acid. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methylnicotinimidamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 6-substituted derivatives.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

6-Bromo-5-methylnicotinimidamide hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylnicotinimidamide hydrochloride involves its interaction with specific molecular targets. The bromine atom and the methyl group on the pyridine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-methoxypicolinimidamide hydrochloride
  • 6-Bromo-3-methylpyridine
  • 5-Bromo-6-methylpyridine

Uniqueness

6-Bromo-5-methylnicotinimidamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its bromine and methyl groups make it a valuable intermediate in synthetic chemistry and a potential candidate for pharmaceutical research.

Properties

Molecular Formula

C7H9BrClN3

Molecular Weight

250.52 g/mol

IUPAC Name

6-bromo-5-methylpyridine-3-carboximidamide;hydrochloride

InChI

InChI=1S/C7H8BrN3.ClH/c1-4-2-5(7(9)10)3-11-6(4)8;/h2-3H,1H3,(H3,9,10);1H

InChI Key

MHICCKQFFRIZHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Br)C(=N)N.Cl

Origin of Product

United States

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